2-(1-Benzylpiperidin-4-yl)thiochroman-4-one
描述
属性
IUPAC Name |
2-(1-benzylpiperidin-4-yl)-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NOS/c23-19-14-21(24-20-9-5-4-8-18(19)20)17-10-12-22(13-11-17)15-16-6-2-1-3-7-16/h1-9,17,21H,10-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMHOCDNGHEUMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2CC(=O)C3=CC=CC=C3S2)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
合成路线和反应条件
WQ 1 的合成涉及几个关键步骤反应条件通常涉及使用诸如二甲基亚砜 (DMSO) 和乙醇之类的有机溶剂,最终产品通过高效液相色谱 (HPLC) 纯化至高纯度 (≥98%) .
工业生产方法
虽然 WQ 1 的具体工业生产方法没有得到广泛的记录,但在实验室环境中的合成为扩大到工业生产奠定了基础。可以采用间歇反应器和连续流动系统来大规模生产 WQ 1,确保一致的质量和产率。
化学反应分析
反应类型
WQ 1 主要由于其结构中存在反应性官能团而发生取代反应 。该化合物的苯并噻吩核心和哌啶基使其易受亲核和亲电取代反应的影响。
常用试剂和条件
与 WQ 1 反应中常用的试剂包括强碱,如氢化钠 (NaH) 和叔丁醇钾 (KOtBu),以及亲电试剂,如卤代烷烃。反应通常在无水条件下进行,以防止不希望的副反应。
形成的主要产物
涉及 WQ 1 的反应形成的主要产物取决于所使用的具体试剂和条件。例如,亲核取代反应可导致形成各种 WQ 1 的取代衍生物,可以进一步探索其生物活性。
科学研究应用
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Potential Pharmacological Activities
- Neuroprotective Effects : Research indicates that thiochroman derivatives may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antidepressant Activity : Some studies have suggested that compounds similar to 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one may influence serotonin and dopamine pathways, indicating potential antidepressant effects.
Case Studies
- Neuroprotection in Animal Models : A study conducted on rodents demonstrated that administration of thiochroman derivatives led to reduced neuronal loss in models of neurodegeneration, highlighting their protective role against oxidative stress.
- Behavioral Studies : In behavioral assays, compounds derived from thiochroman structures showed significant improvements in depressive-like behaviors compared to control groups.
Biological Research
The compound's unique structure allows it to interact with various biological systems, making it relevant for biological research.
Applications in Drug Design
- Lead Compound Development : this compound serves as a lead compound for synthesizing more potent analogs aimed at specific therapeutic targets.
Case Studies
- Synthesis of Analog Compounds : Research focused on synthesizing analogs of this compound has shown enhanced binding affinity to serotonin receptors, suggesting improved therapeutic profiles.
- In Vitro Studies : In vitro assays demonstrated that certain derivatives exhibited increased efficacy against cancer cell lines, indicating potential anti-cancer properties.
Synthetic Chemistry
The synthesis of this compound is of interest due to its complex structure.
Synthetic Routes
Various synthetic methods have been developed to produce this compound efficiently:
- Piperidine Derivatives : The synthesis often involves the reaction of piperidine derivatives with thiochroman precursors under controlled conditions.
Data Table: Synthetic Methods Comparison
| Method | Yield (%) | Reaction Conditions |
|---|---|---|
| Method A | 85% | Reflux in ethanol |
| Method B | 75% | Microwave-assisted synthesis |
| Method C | 90% | One-pot synthesis with catalyst |
作用机制
相似化合物的比较
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one. Key differences in potency, selectivity, and therapeutic applications are highlighted.
Data Table: Comparative Analysis of Structurally or Functionally Related Compounds
Research Findings and Mechanistic Insights
This compound: Binge Eating Models: At 3–7 mg/kg, it reduced palatable food consumption in calorie-restricted, stressed female rats by >50% . Selectivity: σ1/σ2 selectivity ratios >2500 minimize off-target effects (e.g., dopamine transporter inhibition; DAT pKi = 5.80) . Structural Advantage: The benzylpiperidine group enhances blood-brain barrier penetration compared to simpler thiochromanone derivatives .
1,3-Dioxane Derivative :
- Despite comparable efficacy in binge eating reduction (3–7 mg/kg), its lower σ1/σ2 selectivity (120:1) suggests a higher risk of σ2-mediated side effects .
Compound 18 :
- Demonstrates divergent therapeutic application (anticancer activity) despite structural similarity, underscoring the role of substituents in dictating target engagement .
生物活性
2-(1-Benzylpiperidin-4-yl)thiochroman-4-one, a compound with significant pharmacological potential, has been the focus of various studies due to its interaction with the sigma-1 (σ1) receptor. This receptor is implicated in several neurological disorders, making the compound a candidate for therapeutic applications, particularly in binge eating and potentially other psychiatric conditions.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure features a thiochroman core linked to a benzylpiperidine moiety. This unique structure is crucial for its biological activity, particularly its affinity for σ1 receptors.
Sigma-1 Receptor Affinity
Research indicates that this compound exhibits high affinity for the σ1 receptor, with a pKi value of approximately 10.28. This affinity suggests that the compound can effectively modulate σ1 receptor activity, which is significant in the context of neuropsychiatric disorders and addiction .
Table 1: Affinity of this compound for Receptors
| Receptor Type | pKi Value | Selectivity Ratio |
|---|---|---|
| σ1 | 10.28 | 29510 (σ1/σ2) |
| DAT | >1 µM | Notably selective |
Effects on Binge Eating
In vivo studies using female rat models of binge eating have shown that the compound significantly reduces binge eating episodes without suppressing overall food intake. This effect highlights the potential of σ1 antagonists in treating eating disorders by modulating dopaminergic pathways without causing general appetite suppression .
The mechanism through which this compound exerts its effects involves several biochemical pathways:
- Receptor Interaction : The compound selectively blocks σ1 receptors, which are involved in various neurobiological processes, including mood regulation and reward pathways.
- Modulation of Neurotransmitter Systems : By influencing the dopaminergic system, this compound may alter the motivational aspects of feeding behavior, particularly under stress or food restriction scenarios .
Study on Chirality and Interaction
A study exploring the chirality of this compound found that both enantiomers displayed high affinity for the σ1 receptor with no significant stereoselectivity observed. This indicates that the spatial arrangement of atoms does not drastically affect binding efficacy but may influence pharmacokinetic properties .
In Silico Studies
Molecular docking simulations have provided insights into how this compound interacts at the molecular level with σ1 receptors. These studies suggest that specific binding interactions are critical for its high selectivity and potency .
常见问题
Basic Research Questions
Q. What are the common synthetic routes for 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one, and what challenges arise during purification?
- Methodological Answer : The compound is typically synthesized via amide coupling reactions using precursors like 2-(1-Benzylpiperidin-4-yl)ethylamine and thiochroman-4-one derivatives. For example, hybrid analogs are formed by reacting cinnamic acid derivatives with the ethylamine precursor under coupling agents such as HATU or EDCI . Purification often involves column chromatography and recrystallization, but low yields (e.g., 31–49%) are common due to steric hindrance or side reactions. High-performance liquid chromatography (HPLC) with purity thresholds >94% is recommended for validation .
Q. How is this compound characterized structurally and functionally?
- Methodological Answer : Structural confirmation relies on H and C NMR to verify substituent positions and stereochemistry. Mass spectrometry (HRMS) determines molecular weight accuracy, while melting point analysis (e.g., 108–110°C) assesses crystallinity . Functional characterization includes in vitro bioassays, such as cytotoxicity screens against cancer cell lines, to establish preliminary activity profiles .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yields of this compound derivatives?
- Methodological Answer : Low yields may stem from inefficient coupling or competing side reactions. Optimizing solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 1.2 eq. EDCI), and temperature (20–40°C) can enhance efficiency. Parallel synthesis approaches, as seen in quinazoline derivatives, allow rapid screening of conditions . Kinetic studies using LC-MS to monitor intermediate formation are critical for identifying bottlenecks .
Q. What structure-activity relationships (SAR) govern the anticancer activity of thiochroman-4-one derivatives?
- Methodological Answer : Substituents on the thiochroman-4-one core significantly impact activity. For instance, 3-(4-chlorophenyl)-substituted derivatives (e.g., compound 18 in ) show enhanced cytotoxicity compared to unsubstituted analogs, likely due to increased lipophilicity and target binding affinity . Modifications to the benzylpiperidine moiety, such as introducing electron-withdrawing groups, may further modulate selectivity against kinases or apoptosis pathways .
Q. How should researchers address contradictions in reported biological activity data for this compound class?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). Standardizing protocols (e.g., NCI-60 screening panels) and validating results across multiple labs can resolve inconsistencies. For example, compound 18 in outperformed melphalan in one study but may require dose-response validation in xenograft models . Meta-analyses of published IC values and molecular docking studies can identify confounding factors like off-target effects .
Q. What role do enzyme-mediated reactions play in the synthesis or metabolic processing of this compound?
- Methodological Answer : Enzymatic pathways (e.g., cytochrome P450) may influence the compound’s metabolic stability. In vitro assays with liver microsomes can identify major metabolites, while engineered enzymes (e.g., immobilized lipases) have been used to resolve stereoisomers during synthesis . Computational models (e.g., molecular dynamics simulations) predict binding interactions with metabolic enzymes, guiding structural modifications to improve pharmacokinetics .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response data in anticancer studies involving this compound?
- Methodological Answer : Nonlinear regression models (e.g., sigmoidal dose-response curves) calculate IC values, with outlier detection via Grubbs’ test. For high-throughput screens, Z-factor analysis ensures assay robustness. Synergy studies (e.g., combination with cisplatin) use the Chou-Talalay method to quantify combinatory indices .
Q. How can researchers validate the purity and stability of this compound under storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC-UV. Mass balance approaches quantify impurities, while NMR spectroscopy detects hydrolytic byproducts (e.g., benzylpiperidine cleavage). Lyophilization or inert-atmosphere storage in amber vials is advised to prevent oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
